molecular formula C10H12BrNO3 B13642815 Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Cat. No.: B13642815
M. Wt: 274.11 g/mol
InChI Key: AWFRKDFERDRIHG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is a chiral α-amino ester featuring a 3-bromo-4-methoxyphenyl substituent. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and ester groups, which facilitate further functionalization. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation, making it valuable in drug design and material science .

Properties

IUPAC Name

methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFRKDFERDRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position.

    Esterification: The brominated product is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

    Amination: Finally, the ester undergoes amination with ammonia or an amine source to introduce the amino group at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in various binding interactions, influencing the compound’s biological activity. The amino group can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Methyl 2-amino-2-(3-bromophenyl)acetate
  • Key Difference : Lacks the 4-methoxy group.
  • Impact : Reduced electron-donating effects and altered steric profile may limit its utility in reactions requiring hydrogen bonding or π-stacking interactions. Commonly used in agrochemical synthesis due to simpler derivatization pathways .
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
  • Key Difference : Ethyl ester instead of methyl.
  • The hydrochloride salt variant (CAS 1432677-66-1) is preferred in laboratory settings for enhanced crystallinity and stability .
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
  • Key Difference : Fluorine replaces bromine and methoxy groups.
  • Impact : Fluorine’s electronegativity alters electronic properties, reducing electrophilicity but enhancing metabolic stability. This compound is prioritized in CNS drug development due to improved blood-brain barrier penetration .
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate
  • Key Difference : 2,3-Dimethylphenyl substituent.
  • Impact : Steric hindrance from methyl groups restricts conformational flexibility, reducing binding affinity to flat enzymatic active sites. Primarily used in niche material science applications .

Functional Group Variations

2-(4-Bromo-2-methoxyphenyl)acetic acid
  • Key Difference: Carboxylic acid replaces the amino-ester group.
  • Impact: Increased hydrophilicity limits its use in lipid-soluble formulations but enhances solubility in aqueous reaction conditions. Utilized as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Storage Conditions Key Applications
Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate ~290.14 (estimated) ≥95% Dry, -20°C Pharmaceutical intermediates
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate HCl 324.6 ≥98% Inert atmosphere, 2–8°C Lab-scale organic synthesis
2-(4-Bromo-2-methoxyphenyl)acetic acid 245.07 ≥97% Room temperature, desiccated NSAID precursors

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